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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-beta-homovaline, with the chemical name (3R)-3-(tert-butoxycarbonylamino)-4-
methylpentanoic acid, is a chiral building block of significant interest in the field of medicinal
chemistry and drug development. As a beta-amino acid, it serves as a crucial component in the
synthesis of peptidomimetics and other complex organic molecules. Its incorporation into
peptide chains can induce specific secondary structures and confer resistance to enzymatic
degradation, making it a valuable tool for designing novel therapeutics. This technical guide
provides a comprehensive overview of the spectroscopic data for Boc-(R)-beta-homovaline,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with detailed experimental protocols for data acquisition.

Chemical Properties
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Property Value

Chemical Formula C11H21NOa

Molecular Weight 231.29 g/mol

CAS Number 183990-64-9[1][2][3][4]
Appearance White to off-white powder

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-(R)-beta-homovaline

based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~10-12 Broad s 1H COOH
~4.8-5.2 d 1H NH
~3.8-4.0 m 1H H-3
~2.3-2.5 m 2H H-2 (CH2)
~1.8-2.0 m 1H H-4
1.45 S 9H Boc (3 x CHs)
0.9-1.0 d 6H CH(CHs)2

13C NMR (Carbon-13 NMR)
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Chemical Shift (6) ppm

Assignment

~175-178 C=0 (Carboxylic Acid)
~155-157 C=0 (Boc)

~79-81 C(CHs)s (Boc)

~50-55 C-3

~38-42 C-2

~30-33 C-4

~28.5 C(CHs)3 (Boc)

~18-20 CH(CH3)2

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Functional Group

3300-2500 (broad)

O-H stretch (Carboxylic Acid)

~3350 N-H stretch (Amide)
2960-2850 C-H stretch (Aliphatic)

~1710 C=0 stretch (Carboxylic Acid)
~1690 C=0 stretch (Boc)

~1520 N-H bend (Amide II)

~1160 C-O stretch (Boc)

Mass Spectrometry (MS)
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miz lon

232.15 [M+H]*

254.13 [M+Na]*

176.12 [M-C4Hs+H]™* (loss of isobutylene)
132.09 [M-Boc+H]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Boc-(R)-
beta-homovaline. Instrument parameters should be optimized for the specific instrument being

used.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Boc-(R)-beta-homovaline in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrument: A 400 MHz or higher field NMR spectrometer.

» 'H NMR Acquisition:

o

Acquire a one-dimensional proton spectrum.

[¢]

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

[¢]

[e]

Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Typical parameters: 1024 scans or more, relaxation delay of 2-5 seconds.

o Process the data similarly to the *H NMR spectrum.
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Infrared (IR) Spectroscopy

e Sample Preparation:
o Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

o Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and
press into a thin pellet.

¢ Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Record a background spectrum.

o Record the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

e Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
solvent (e.g., methanol, acetonitrile).

¢ Instrument: An Electrospray lonization Mass Spectrometer (ESI-MS).

e Acquisition:

o

Infuse the sample solution into the ESI source.

o

Acquire the mass spectrum in positive ion mode.

(¢]

Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

[¢]

Visualizations
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel
chemical entity like Boc-(R)-beta-homovaline.

Synthesis & Purification

Synthesis of Boc-(R)-beta-homovaline

Purification (e.g., Chromatography)

Spectroscopic Analysis

NMR Spectroscopy (*H, *3C) — Mass Spectrometry

IR Spectroscopy
Data Inter;retation & $tructure Canfirmation

Spectral Data Analysis

i

Structure Confirmation

y
Final Report/Whitepaper
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Caption: Workflow for the synthesis and spectroscopic characterization of Boc-(R)-beta-
homovaline.
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Caption: Logical relationships in NMR data interpretation for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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